molecular formula C26H42O3 B13742493 ethyl (4R)-4-[(3R,5R,8S,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

ethyl (4R)-4-[(3R,5R,8S,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

Cat. No.: B13742493
M. Wt: 402.6 g/mol
InChI Key: DOVYWANJXDPYBL-GBURMNQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (4R)-4-[(3R,5R,8S,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate typically involves multiple steps. The process begins with the preparation of the steroid nucleus, followed by the introduction of functional groups at specific positions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, chromatographic methods such as high-performance liquid chromatography (HPLC) are employed to purify the final product to the required specifications.

Chemical Reactions Analysis

Types of Reactions: Ethyl (4R)-4-[(3R,5R,8S,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the reaction’s outcome. For instance, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions often occur under mild conditions with the use of organic solvents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or alkanes. Substitution reactions can introduce new functional groups, such as halogens or alkyl groups, into the compound’s structure.

Scientific Research Applications

Ethyl (4R)-4-[(3R,5R,8S,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate has a wide range of scientific research applications. In chemistry, it is used as a starting material for the synthesis of more complex molecules. In biology, it serves as a model compound for studying steroid metabolism and function. In medicine, it has potential therapeutic applications due to its structural similarity to biologically active steroids. Additionally, this compound is used in the development of new drugs and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of ethyl (4R)-4-[(3R,5R,8S,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets and modulate their activity. For example, it may inhibit or activate enzymes involved in steroid metabolism, leading to changes in cellular processes. The pathways involved in its mechanism of action include signal transduction pathways and gene expression regulation.

Comparison with Similar Compounds

Ethyl (4R)-4-[(3R,5R,8S,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate can be compared to other similar compounds, such as cholesterol, testosterone, and estradiol. These compounds share a similar steroid nucleus but differ in their functional groups and side chains. The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This compound’s unique structure makes it valuable for research and potential therapeutic applications.

Properties

Molecular Formula

C26H42O3

Molecular Weight

402.6 g/mol

IUPAC Name

ethyl (4R)-4-[(3R,5R,8S,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C26H42O3/c1-5-29-24(28)11-6-17(2)21-9-10-22-20-8-7-18-16-19(27)12-14-25(18,3)23(20)13-15-26(21,22)4/h13,15,17-23,27H,5-12,14,16H2,1-4H3/t17-,18-,19-,20+,21-,22+,23+,25+,26-/m1/s1

InChI Key

DOVYWANJXDPYBL-GBURMNQMSA-N

Isomeric SMILES

CCOC(=O)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(C=C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C

Canonical SMILES

CCOC(=O)CCC(C)C1CCC2C1(C=CC3C2CCC4C3(CCC(C4)O)C)C

Origin of Product

United States

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